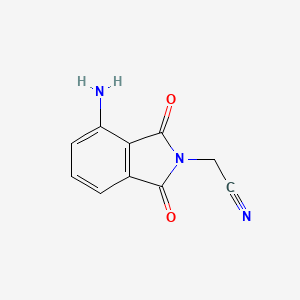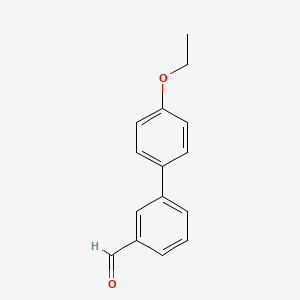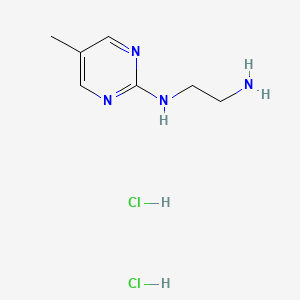
N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 5-methylpyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
N1-(pyrimidin-2-yl)ethane-1,2-diamine: This compound lacks the methyl group present in this compound, which may affect its chemical properties and reactivity.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound has a pyridine ring instead of a pyrimidine ring, leading to different chemical behavior and applications.
Propiedades
Fórmula molecular |
C7H14Cl2N4 |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
N'-(5-methylpyrimidin-2-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-6-4-10-7(11-5-6)9-3-2-8;;/h4-5H,2-3,8H2,1H3,(H,9,10,11);2*1H |
Clave InChI |
JBLUQXZTOUNOHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)NCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


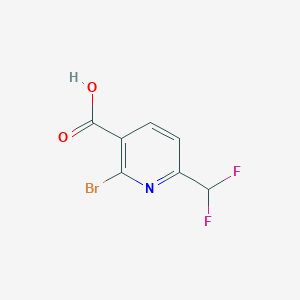
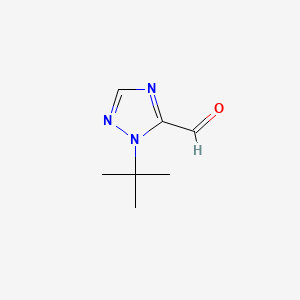
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)

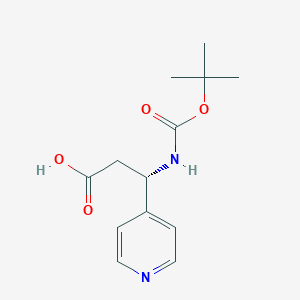
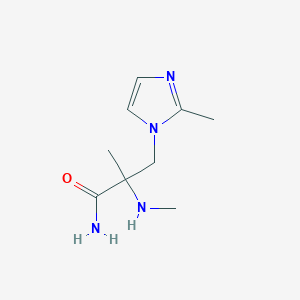

![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)
